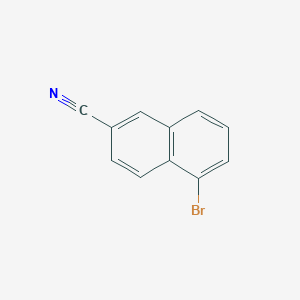

5-Bromonaphthalene-2-carbonitrile

Description

Nucleophilic Substitution Reactions Involving the Bromide Moiety

Nucleophilic aromatic substitution (SNA_r) offers a direct method for replacing the bromide in 5-Bromonaphthalene-2-carbonitrile with various nucleophiles. In these reactions, an electron-rich species attacks the electron-deficient aromatic ring, leading to the displacement of the bromide ion. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. While the cyano group does provide some activation, these reactions often require forcing conditions such as high temperatures.

Common nucleophiles employed in such reactions include alkoxides and amines. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent would be expected to yield 5-methoxynaphthalene-2-carbonitrile. Similarly, reaction with an amine under appropriate conditions could lead to the formation of a 5-aminonaphthalene-2-carbonitrile derivative. However, due to the often harsh conditions and potential for side reactions, transition metal-catalyzed methods are frequently preferred for C-O and C-N bond formation.

Another important nucleophilic substitution is cyanation, where a cyanide source is used to replace the bromine. While this would lead to a dinitrile derivative, this transformation is more commonly and efficiently achieved using palladium catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-bromine bond readily participates in the catalytic cycles of various palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. For this compound, this reaction provides a direct route to cinnamyl-type derivatives. The general reaction involves a palladium(0) catalyst, a base, and a suitable solvent. The presence of the electron-withdrawing nitrile group can be beneficial for the oxidative addition step of the catalytic cycle.

A typical Heck reaction with this compound would involve its reaction with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand, and a base like triethylamine (B128534) or potassium carbonate. The reaction typically affords the trans-isomer of the resulting alkene with high selectivity.

Table 1: Representative Heck Reaction Conditions

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃ | DMF | 130 | 5-(2-phenylvinyl)naphthalene-2-carbonitrile |

Note: This table represents plausible reaction conditions based on general literature for aryl bromides and is for illustrative purposes.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. For this compound, Suzuki coupling enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position.

The catalytic system for a Suzuki reaction typically consists of a palladium(0) source, a phosphine ligand, and a base, which is crucial for the transmetalation step. A variety of palladium precursors and ligands can be employed to optimize the reaction for specific substrates.

Table 2: Illustrative Suzuki-Miyaura Coupling Conditions

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Phenylnaphthalene-2-carbonitrile |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 5-(Thiophen-2-yl)naphthalene-2-carbonitrile |

Note: This table illustrates potential Suzuki-Miyaura coupling reactions and conditions for this compound based on general protocols.

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in the synthesis of more complex molecules and materials. This compound can be effectively coupled with various terminal alkynes under standard Sonogashira conditions.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base, which often also serves as the solvent. Copper-free Sonogashira protocols have also been developed.

Table 3: Exemplary Sonogashira Coupling Conditions

| Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 5-(Phenylethynyl)naphthalene-2-carbonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | 5-((Trimethylsilyl)ethynyl)naphthalene-2-carbonitrile |

Note: This table provides hypothetical examples of Sonogashira couplings with this compound based on established methodologies.

Other palladium-catalyzed transformations, such as the Stille coupling (with organostannanes) and Negishi coupling (with organozinc reagents), are also applicable to this compound, further expanding the range of accessible derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has largely replaced classical methods for the synthesis of arylamines due to its broad substrate scope and high efficiency. This compound can be coupled with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, using this methodology.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, with bulky, electron-rich ligands generally providing the best results. A strong, non-nucleophilic base is also required to deprotonate the amine in the catalytic cycle.

This methodology can also be extended to form carbon-oxygen bonds (Buchwald-Hartwig etherification) by coupling with alcohols, providing an alternative to traditional methods like the Ullmann condensation.

Table 4: Representative Buchwald-Hartwig Amination Conditions

| Amine/Alcohol | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 5-(Morpholino)naphthalene-2-carbonitrile |

| Aniline | Pd(OAc)₂, XPhos | Cs₂CO₃ | Dioxane | 5-(Phenylamino)naphthalene-2-carbonitrile |

Note: The conditions presented in this table are illustrative examples based on the general principles of Buchwald-Hartwig cross-coupling reactions.

Cyclization Processes and Annulation Reactions Utilizing this compound as a Precursor

The strategic placement of the bromo and cyano groups on the naphthalene (B1677914) core of this compound makes it an attractive precursor for the synthesis of polycyclic heterocyclic compounds through cyclization and annulation reactions. These reactions often involve an initial modification at the bromide position, followed by a subsequent intramolecular reaction involving the nitrile group.

For example, a Sonogashira coupling to introduce an alkyne with a terminal nucleophilic group (e.g., an amino or hydroxyl group) could set the stage for an intramolecular cyclization onto the nitrile, leading to the formation of a new heterocyclic ring fused to the naphthalene system. Similarly, a derivative formed via a Heck or Suzuki reaction could undergo an intramolecular cyclization to generate complex polycyclic aromatic structures. While specific examples in the literature for this compound are not abundant, the potential for such transformations is clear based on established synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFUDSHRVEIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704784 | |

| Record name | 5-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556107-64-3 | |

| Record name | 5-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 Bromonaphthalene 2 Carbonitrile

Established Synthetic Pathways and Methodological Advancements

The traditional and most widely recognized method for synthesizing aryl nitriles, including 5-bromonaphthalene-2-carbonitrile, is the Sandmeyer reaction. numberanalytics.comwikipedia.org Discovered in 1884, this reaction involves the diazotization of an aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group. numberanalytics.comwikipedia.orglscollege.ac.in The process begins with the conversion of the corresponding amino-naphthalene derivative to a diazonium salt, which is then treated with a copper(I) cyanide to yield the desired nitrile. wikipedia.orgmasterorganicchemistry.com

Another established route is the Rosenmund-von Braun reaction, which typically involves the high-temperature reaction of an aryl halide with superstoichiometric amounts of copper(I) cyanide. nih.gov However, modern advancements have led to the development of catalytic versions of this reaction, mitigating the need for harsh conditions and large excesses of toxic reagents. nih.gov

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the synthesis of aromatic nitriles. numberanalytics.comresearchgate.netrsc.org These methods offer milder reaction conditions, higher yields, and a broader substrate scope compared to traditional methods. numberanalytics.com The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by cyanation and reductive elimination to afford the aryl nitrile. researchgate.net A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions. nih.govresearchgate.net

A notable example of a specific synthetic precursor is the preparation of 5-bromo-2-naphthol from 5-amino-2-naphthol (B50111). nih.gov This transformation can be challenging due to the activating nature of the hydroxyl group. nih.gov A strategy to overcome this involves the introduction of a sulfonic acid group at the 1-position as a protecting and activating group for a subsequent Sandmeyer reaction. nih.gov

Exploration of Novel and Sustainable Synthetic Approaches

In recent years, a strong emphasis has been placed on developing greener and more sustainable methods for nitrile synthesis to minimize the use of toxic cyanide reagents. nih.gov One promising approach is the use of non-toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]), a common food additive. nih.govorganic-chemistry.org Ligand-free palladium-catalyzed cyanation of aryl bromides using K4[Fe(CN)6] in dimethylacetamide (DMAC) has been shown to be a practical and efficient method. organic-chemistry.org

Biocatalysis is also emerging as a powerful tool for the sustainable synthesis of aromatic nitriles. nih.gov Engineered enzymes, such as aliphatic aldoxime dehydratases, have been developed for the scalable and energy-efficient production of these compounds. nih.gov

Electrochemical methods offer another green alternative for cyanation reactions. nih.gov These methods can generate cyanide ions in situ, reducing the risks associated with handling toxic cyanide salts. nih.gov Furthermore, the use of aqueous micellar media with plant-derived surfactants represents a safer and more environmentally friendly approach to palladium-catalyzed cyanations. researchgate.net

Researchers are also exploring alternative, less toxic cyanating agents. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been successfully employed as a cyanide source for the direct C-H cyanation of arenes. scielo.brresearchgate.net Ruthenium-catalyzed cyanation reactions are also being investigated, offering new avenues for nitrile synthesis. beilstein-journals.org

Stereoselective and Regioselective Synthesis Considerations

The regioselective synthesis of substituted naphthalenes, such as the precursors to this compound, can be a significant challenge, especially when substituents are located on different rings. nih.gov The directing effects of existing functional groups on the naphthalene (B1677914) ring play a crucial role in determining the position of incoming substituents during electrophilic substitution reactions. assets-servd.host For instance, electron-donating groups like hydroxyl and amino groups are activating and direct incoming electrophiles to specific positions, which can sometimes lead to undesired isomers. assets-servd.host

In the context of bromination, the choice of brominating agent and reaction conditions can significantly influence the regioselectivity. researchgate.net For example, the bromination of 2-naphthol (B1666908) can lead to the formation of 1,6-dibromo-2-naphthol (B94854) as an intermediate, which can then be selectively reduced to 6-bromo-2-naphthol. orgsyn.orgyoutube.com The use of solid catalysts, such as zeolites, has been shown to afford high regioselectivity in the bromination of naphthalene, favoring the formation of specific isomers. researchgate.netcardiff.ac.ukresearchgate.net

Palladium-catalyzed C-H functionalization offers a powerful tool for achieving regioselectivity. researchgate.net By employing a directing group, it is possible to selectively functionalize a specific C-H bond on the naphthalene core. For example, the use of an imine intermediate can switch the regioselectivity of palladium-catalyzed halogenation of 1-naphthaldehydes from the C8 to the C2 position. researchgate.net

In cases where a desired isomer is not directly accessible, multi-step synthetic sequences involving protecting groups and functional group interconversions may be necessary. For instance, the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol requires the use of a sulfonic acid protecting group to achieve the desired regiochemistry in the Sandmeyer reaction. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the nature of the cyanide source.

In palladium-catalyzed cyanations, the selection of the palladium precursor and ligands is critical. nih.gov For instance, palladacycle precatalysts have demonstrated high efficacy. nih.gov The use of N-heterocyclic carbene ligands has also been shown to improve yields and selectivity in cyanation reactions. numberanalytics.com To circumvent catalyst poisoning by cyanide, strategies such as the slow addition of the cyanide source or the use of co-catalysts have been employed. researchgate.net

The solvent can also have a profound impact on the reaction outcome. For example, in ligand-free palladium-catalyzed cyanations, dimethylacetamide (DMAC) has been found to promote faster and more robust reactions compared to other solvents. organic-chemistry.org

Temperature is another crucial factor. While many traditional methods require high temperatures, modern catalytic systems often allow for milder reaction conditions. nih.gov However, for certain challenging substrates, microwave heating can be utilized to accelerate the reaction. researchgate.net

The choice of the cyanating agent is also a key consideration for both safety and efficiency. While traditional methods often rely on highly toxic alkali metal cyanides, the development of less hazardous alternatives like zinc cyanide, potassium ferrocyanide, and N-cyano-N-phenyl-p-toluenesulfonamide has provided safer and more practical options. nih.govorganic-chemistry.orgscielo.br

The following table summarizes various catalytic systems and conditions used in the synthesis of aromatic nitriles, which can be adapted for the preparation of this compound:

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | organic-chemistry.org |

| Pd(OAc)₂/PPh₃ | Aryl iodide | - | - | 85-95 | numberanalytics.com |

| NiCl₂/dppf | Aryl bromide | - | - | 70-80 | numberanalytics.com |

| CuI/DMEDA | Aryl iodide | - | - | 80-90 | numberanalytics.com |

| RuCl₃ | NaCN | Methanol | 60 | Good | beilstein-journals.org |

| [RuCl₂(p-cymene)]₂/AgSbF₆ | NCTS | DCE | 120 | Good | beilstein-journals.org |

Table 1: Comparison of Catalytic Systems for Aromatic Nitrile Synthesis

Chemical Reactivity and Derivatization of 5 Bromonaphthalene 2 Carbonitrile

Functional Group Transformations of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 5-Bromonaphthalene-2-carbonitrile is a versatile handle for conversion into other important functional groups, primarily carboxylic acids, primary amines, and tetrazole rings. These transformations provide pathways to compounds with different chemical properties and potential applications.

Hydrolysis to Carboxylic Acids and Amides:

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This reaction can be catalyzed by either acid or base. lumenlearning.comchemistrysteps.com

Under acidic conditions, this compound can be heated under reflux with an aqueous mineral acid, such as hydrochloric acid or sulfuric acid, to yield 5-bromo-naphthalene-2-carboxylic acid. chemguide.co.uklibretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.comchemistrysteps.com The initially formed amide is subsequently hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base like sodium hydroxide. libretexts.org This process yields the sodium salt of the carboxylic acid (sodium 5-bromonaphthalene-2-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org By carefully controlling the reaction conditions, it is sometimes possible to isolate the intermediate, 5-bromonaphthalene-2-carboxamide. lumenlearning.com

Table 1: General Conditions for Nitrile Hydrolysis

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 5-Bromonaphthalene-2-carboxylic acid |

| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), heat (reflux), followed by acid workup | 5-Bromonaphthalene-2-carboxylic acid |

Reduction to Primary Amines:

The nitrile group can be reduced to a primary amine, affording (5-bromonaphthalen-2-yl)methanamine. This transformation is crucial for introducing a flexible aminomethyl substituent. A variety of reducing agents can accomplish this conversion. wikipedia.org

Catalytic hydrogenation is an economical method, often employing catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere. wikipedia.org However, care must be taken to avoid over-reduction or the formation of secondary and tertiary amines as byproducts. wikipedia.org

More commonly, chemical hydrides are used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. youtube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Other reagents like diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for reducing aromatic nitriles to primary amines under mild conditions. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 2: Reagents for Nitrile Reduction to Primary Amine

| Reagent | Solvent | General Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, followed by aqueous workup |

| Catalytic Hydrogenation (H₂) | Ethanol or Methanol | Raney Nickel, Pd/C, or PtO₂, pressure |

Conversion to Tetrazoles:

The nitrile group is a key precursor for the synthesis of 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. nih.govchalcogen.ro The most common method for this transformation is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source. nih.gov

The reaction of this compound with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) can yield 5-(5-bromonaphthalen-2-yl)-1H-tetrazole. The reaction is often facilitated by the addition of a Lewis acid, such as zinc chloride, or an ammonium salt like ammonium chloride. chalcogen.roorganic-chemistry.org These additives activate the nitrile group, making it more susceptible to cycloaddition. organic-chemistry.org Organotin azides have also been used, but their toxicity has led to the development of safer, tin-free methods. google.com

Table 3: Conditions for Tetrazole Synthesis from Nitriles

| Reagents | Catalyst/Additive | Solvent | General Conditions |

|---|---|---|---|

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | Heat (e.g., 90-130°C) |

| Sodium Azide (NaN₃) | Zinc(II) Chloride (ZnCl₂) | Isopropanol | Heat |

Direct Functionalization and C-H Activation Studies on the Naphthalene (B1677914) Core

Beyond the transformations of the nitrile group, the naphthalene scaffold itself offers opportunities for further derivatization. The carbon-bromine bond serves as a classical handle for cross-coupling reactions, while the C-H bonds on the aromatic ring are potential sites for direct functionalization.

Functionalization via Cross-Coupling Reactions:

The bromine atom at the C-5 position is a prime site for transition metal-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. These reactions are among the most powerful tools for elaborating aromatic structures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester). libretexts.org Reacting this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) would yield 5-aryl-naphthalene-2-carbonitrile derivatives. libretexts.orgbeilstein-journals.org This method is highly versatile and tolerant of many functional groups. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgcapes.gov.br Using a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos), this compound can be reacted with primary or secondary amines to produce 5-amino-substituted naphthalene-2-carbonitriles. organic-chemistry.orglibretexts.org This provides direct access to a range of arylamine derivatives.

Table 4: Key Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 5-Aryl-naphthalene-2-carbonitrile |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ + XPhos | NaOtBu | 5-(R¹R²N)-naphthalene-2-carbonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Et₃N | 5-Alkynyl-naphthalene-2-carbonitrile |

Direct C-H Activation Studies:

Direct C-H activation is a modern synthetic strategy that aims to functionalize aromatic rings without the need for pre-installed reactive groups like halides. nih.gov In the case of this compound, the existing cyano and bromo groups are electron-withdrawing and can act as directing groups, influencing the regioselectivity of C-H activation at other positions on the naphthalene ring. nih.govrsc.org For instance, a coordinating group can direct a transition metal catalyst to activate a specific ortho C-H bond. While specific studies on this compound are not widely reported, the principles of directed C-H functionalization suggest that positions such as C-3, C-4, or C-6 could be targeted for arylation, alkenylation, or other modifications, providing a complementary approach to classical cross-coupling. nih.gov

Applications of 5 Bromonaphthalene 2 Carbonitrile in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

The naphthalene (B1677914) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The unique electronic and steric properties of 5-Bromonaphthalene-2-carbonitrile make it a valuable starting material for the development of novel therapeutic agents.

Scaffold Synthesis for Bioactive Pharmaceutical Agents

The rigid bicyclic structure of this compound serves as an excellent scaffold for the synthesis of bioactive molecules. Its planarity and aromaticity allow for effective π-π stacking interactions with biological targets such as enzymes and receptors. The bromine and nitrile functionalities offer sites for chemical modification, enabling the generation of diverse libraries of compounds for high-throughput screening. For instance, naphthalene-based scaffolds have been utilized in the design of various therapeutic agents, including those with anticancer and antimicrobial properties. The introduction of different substituents on the naphthalene ring can significantly influence the biological activity of the resulting compounds.

Development of Enzyme Inhibitors, including Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase (NNRTIs)

Enzyme inhibition is a key strategy in the treatment of numerous diseases. Naphthalene derivatives have shown promise as inhibitors of various enzymes. While direct studies on this compound as an HIV-1 NNRTI are not extensively documented, the naphthalene scaffold is a component of some antiviral compounds. For example, naphthalene diimide derivatives have been investigated for their ability to bind to G-quadruplex structures in the HIV-1 long terminal repeat (LTR) promoter, thereby suppressing viral transcription. acs.org This highlights the potential of naphthalene-based structures to interfere with viral replication processes. The development of novel NNRTIs is crucial to combat the emergence of drug-resistant HIV-1 strains. ontosight.ai The structural framework of this compound could be exploited to design new NNRTIs that bind to the allosteric pocket of the reverse transcriptase enzyme.

Naphthalene-chalcone hybrids have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis, which is crucial for tumor growth. nih.gov This demonstrates the versatility of the naphthalene scaffold in targeting different classes of enzymes.

Design and Synthesis of Ligands for Specific Biological Targets

The design of ligands that bind with high affinity and selectivity to specific biological targets is a cornerstone of modern drug discovery. The naphthalene core of this compound can be functionalized to create such ligands. The bromo group can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a variety of substituents that can interact with specific residues in a protein's binding pocket. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids, which can participate in crucial binding interactions. For example, naphthalene-based inhibitors have been designed to target SARS-CoV PLpro, an essential enzyme for coronavirus replication. nih.gov

The following table shows the inhibitory activity of some naphthalene derivatives against various biological targets, illustrating the potential of this scaffold in ligand design.

| Compound Class | Target | IC50 Value | Reference |

| Naphthalene-substituted triazole spirodienone | MDA-MB-231 (human breast cancer cell line) | 0.03 µM | nih.gov |

| Naphthalene-chalcone derivative | MCF-7 (human breast cancer cell line) | 1.42 µM | nih.gov |

| 4-Phenoxyquinoline derivative (containing a quinoline (B57606) scaffold, structurally related to naphthalene) | c-Met kinase | 1.42 nM | nih.gov |

| Naphthalene-1,4-dione analogue | Cancer cells | ~1 µM | rsc.orgrsc.org |

Note: The compounds listed are derivatives of naphthalene and not this compound itself. The data is presented to illustrate the potential of the naphthalene scaffold.

Precursors for Prodrugs and Targeted Drug Delivery Systems

Prodrugs are inactive compounds that are converted into active drugs in the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. This compound can serve as a precursor for the synthesis of prodrugs. The nitrile group, for instance, can be part of a larger moiety that is cleaved by specific enzymes at the target site to release the active drug.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing side effects. The naphthalene moiety can be incorporated into drug delivery systems. For instance, its hydrophobic nature can facilitate the encapsulation of drugs into nanoparticles or liposomes. While specific applications of this compound in this area are not widely reported, the principles of using aromatic scaffolds in drug delivery are well-established.

Materials Science and Advanced Materials Development

The rigid and planar structure of the naphthalene unit makes it a valuable component in the design of advanced materials with specific thermal, mechanical, and electronic properties.

Synthesis of Precursors for Functional Polymeric Systems

This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The bromo- and cyano- functionalities provide reactive sites for polymerization reactions. For example, the bromine atom can participate in cross-coupling reactions to form carbon-carbon bonds, leading to the formation of conjugated polymers with interesting electronic and optical properties. Such polymers are candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Naphthalene-containing polymers, such as poly(arylene ether)s, have been synthesized and shown to possess high thermal stability and good mechanical properties. researchgate.netmdpi.comrsc.org The introduction of the rigid naphthalene unit into the polymer backbone can increase the glass transition temperature (Tg) and enhance the dimensional stability of the material. rsc.orgmdpi.com For instance, the synthesis of poly(arylene ether)s through the nucleophilic substitution reaction of dihalogenated monomers with bisphenols is a common strategy. A bromonaphthalene-containing monomer could be used in such polycondensation reactions.

The following table summarizes the properties of some naphthalene-based polymers, demonstrating the influence of the naphthalene moiety on the material's characteristics.

| Polymer Type | Monomers | Properties | Reference |

| Polyaminal-linked porous polymer | Naphthaldehyde and melamine | High surface area (604 m²/g), good thermal stability (up to 320 °C) | mdpi.com |

| Poly(arylene ether) with binaphthalene groups | Azobenzene-containing monomers and binaphthalene-containing monomers | Increased free volume, fast photoinduced deformation | rsc.org |

| Chemically recyclable polyester | BDPO-based monomers with naphthalene substituents | High glass transition temperature (Tg > 100 °C), tunable mechanical properties | rsc.org |

| Polyimide | Naphthalene tetracarboxylic dianhydride and aromatic diamines | High thermal stability (Td5% of 569 °C), high glass transition temperature (Tg of 381 °C) | mdpi.com |

Development of Optoelectronic and Electronic Materials

The naphthalene moiety is a well-established component in the design of organic materials for electronic and optoelectronic applications due to its inherent aromaticity and charge-transport properties. While direct research on this compound in this area is not extensively documented, the known applications of similar compounds, such as 2-Bromonaphthalene, provide a strong indication of its potential. ossila.com The bromine and cyano groups on the naphthalene core of this compound offer versatile handles for synthetic modification, allowing for the tuning of electronic properties to meet the specific demands of various devices.

The general class of naphthalene derivatives is recognized for its utility in creating building blocks for aromatic derivatives with tailored optical and electronic properties. nih.gov The synthesis of such materials often involves cross-coupling reactions where the bromo substituent can be readily replaced, and the nitrile group can be hydrolyzed or transformed into other functional groups, enabling the construction of larger conjugated systems.

Fabrication of Naphthalene-Based Organic Semiconductors

Organic semiconductors are the cornerstone of next-generation flexible and printable electronics. Naphthalene and its derivatives are attractive candidates for these applications due to their potential for high charge carrier mobility. ossila.com The introduction of substituents like bromine and nitrile onto the naphthalene scaffold can significantly influence the molecular packing and electronic energy levels, which are critical parameters for semiconductor performance.

For instance, derivatives of 2-Bromonaphthalene have been used to synthesize molecules with high charge mobility. ossila.com The strategic placement of electron-donating or electron-withdrawing groups allows for the fine-tuning of the frontier molecular orbitals (HOMO and LUMO levels), which governs the charge injection and transport characteristics of the resulting semiconductor. Although specific studies on this compound are limited, its structure suggests it could serve as a key intermediate for creating novel p-type or n-type semiconducting materials.

Table 1: Comparative Charge Mobility of Naphthalene-Based Organic Semiconductors

| Compound | Mobility (cm²/V·s) | Application |

| 2,6-bis(6-hexyloxy-naphthalen-2-yl)anthracene (derived from 2-Bromonaphthalene) | 0.64 | Organic Field-Effect Transistors (OFETs) ossila.com |

| Hypothetical this compound derivative | Not Yet Determined | Potential for OFETs |

This table includes data for a known derivative to illustrate the potential of the class of compounds.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Naphthalene derivatives are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, they can function as charge transport materials or as part of the emissive layer. The wide bandgap of the naphthalene core can be tailored through functionalization to achieve emission in different parts of the visible spectrum. The synthesis of various triarylamines, which are common hole-transport materials in OLEDs, can utilize brominated aromatic compounds as precursors. researchgate.net

In the context of organic solar cells, additives are often required to optimize the morphology of the active layer. For example, 2-Bromonaphthalene has been successfully employed as a high-boiling-point additive in polymer solar cells, leading to a significant enhancement in power conversion efficiency. ossila.com This suggests that this compound could potentially play a similar role, or its derivatives could be incorporated into the donor or acceptor materials themselves.

Table 2: Performance of an Organic Solar Cell with a Naphthalene-Based Additive

| Parameter | Value |

| Device Structure | PTB7:PC71BM |

| Additive | 2-Bromonaphthalene (5 vol%) |

| Power Conversion Efficiency (PCE) | 7.01% ossila.com |

| Open-Circuit Voltage (Voc) | 0.731 V ossila.com |

| Short-Circuit Current Density (Jsc) | 13.79 mA/cm² ossila.com |

| Fill Factor (FF) | 69.46% ossila.com |

This table demonstrates the impact of a related naphthalene derivative on solar cell performance.

Agrochemical Research and Development

The search for new and effective crop protection agents is a continuous effort in the agrochemical industry. Naphthalene derivatives have emerged as a promising class of compounds in this sector. sigmaaldrich.com

Synthesis of Novel Agrochemical Candidates and Crop Protection Agents

The synthesis of new agrochemical candidates often relies on the use of versatile chemical intermediates that can be readily modified to generate a library of compounds for biological screening. The dual functionality of this compound (a reactive bromo group and a nitrile group) makes it an attractive starting material for creating diverse molecular architectures. The naphthalene core itself is a feature in some biologically active molecules, and its derivatives are being explored for their potential as crop protection agents. sigmaaldrich.com The development of synthetic routes to various substituted naphthalenes is an active area of research, driven by their applications in the pharmaceutical and agrochemical industries. nih.gov

Design of Herbicides, Insecticides, and Fungicides

Naphthalene derivatives are increasingly being utilized in the formulation of pesticides, including insecticides and fungicides. sigmaaldrich.com While specific research detailing the use of this compound in the design of herbicides, insecticides, or fungicides is not prominent, the general trend of exploring naphthalene-based structures for these applications suggests its potential utility. The introduction of specific functional groups onto the naphthalene scaffold can lead to compounds with desired biocidal activities and appropriate environmental persistence. The investigation of naphthalene derivatives as a new range of antimicrobials with high therapeutic value further underscores the potential of this class of compounds in developing agents for crop protection. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Bromonaphthalene 2 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromonaphthalene-2-carbonitrile. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the naphthalene (B1677914) ring system. The aromatic protons of bromonaphthalene derivatives typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. orgchemboulder.com For this compound, the protons on the naphthalene core exhibit distinct signals due to the influence of the bromo and cyano substituents. The exact chemical shifts and coupling patterns allow for the assignment of each proton to its specific position on the bicyclic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon signal. libretexts.org The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 110-125 ppm. oregonstate.edu The carbons directly bonded to the bromine atom and those in the aromatic rings also show predictable shifts influenced by hybridization and electronegativity. libretexts.orghw.ac.uk Quaternary carbons, those without any attached protons, are typically weaker in intensity. hw.ac.uk

A supporting information document for a related study provides ¹H and ¹³C NMR data for a similar molecular fragment, which can serve as a reference for the expected spectral regions. For instance, aromatic protons were observed in the range of δ 6.82–7.90 ppm, and aromatic carbons were seen between δ 109.62–142.11 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound Note: The following table contains predicted and typical range values for educational purposes. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Technique | Predicted Chemical Shift (ppm) | Typical Multiplicity |

|---|---|---|---|

| Aromatic H | ¹H NMR | 7.5 - 8.5 | Doublet, Triplet, Multiplet |

| Nitrile C | ¹³C NMR | 115 - 120 | Singlet |

| C-Br | ¹³C NMR | 118 - 125 | Singlet |

| Other Aromatic C | ¹³C NMR | 125 - 135 | Singlet |

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often with sub-ppm mass accuracy. nih.govnih.gov This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₆BrN), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. docbrown.info Consequently, the molecular ion will appear as a pair of peaks (M+ and M+2) separated by two mass units and having almost equal intensity, which is a characteristic signature for a monobrominated compound. docbrown.info

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of the bromine atom (Br•) or the cyano group (•CN). The stability of the resulting carbocations, particularly the aromatic naphthalene system, influences the observed fragmentation pattern. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (for ⁷⁹Br / ⁸¹Br) | Significance |

|---|---|---|---|

| [M]⁺ | [C₁₁H₆BrN]⁺ | 230.97 / 232.97 | Molecular Ion (Isotope Pattern) |

| [M-Br]⁺ | [C₁₁H₆N]⁺ | 152.05 | Loss of Bromine radical |

| [M-CN]⁺ | [C₁₀H₆Br]⁺ | 204.96 / 206.96 | Loss of Cyano radical |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. The most prominent and diagnostically useful peak is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. The spectrum would also feature absorptions corresponding to aromatic C-H stretching (typically above 3000 cm⁻¹), aromatic C=C ring stretching (in the 1600-1450 cm⁻¹ region), and C-H bending vibrations. docbrown.info The C-Br stretch is expected in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for vibrations that are weak or absent in the IR spectrum. For instance, the symmetric vibrations of the naphthalene ring system may be more prominent in the Raman spectrum. Studies on naphthalene and its derivatives have utilized Raman spectroscopy to understand intermolecular interactions and structural arrangements. ru.nl

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While specific crystal structure data for this compound was not found in the search results, the technique has been widely applied to related phthalonitrile (B49051) and brominated aromatic derivatives. mdpi.comresearchgate.net Such an analysis for this compound would reveal the planarity of the naphthalene system, the exact geometry of the bromo and cyano substituents relative to the ring, and how the molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions, such as π-π stacking between the naphthalene rings and halogen bonding involving the bromine atom, which influence the material's bulk properties. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. cas.cz this compound itself is an achiral molecule as it possesses a plane of symmetry.

However, if a chiral center were introduced into a derivative of this compound, for example, by adding a chiral substituent, the resulting molecule would be optically active. Chiroptical spectroscopy would then become a crucial tool. It could be used to determine the enantiomeric excess (a measure of the purity of one enantiomer over the other) and to investigate the absolute configuration of the chiral centers. The naphthalene chromophore itself can give rise to strong signals in CD spectroscopy when placed in a chiral environment, making it a sensitive probe of molecular asymmetry. rsc.org For any such chiral derivatives, these techniques would be essential for full stereochemical characterization. researchgate.net

Computational and Theoretical Investigations of 5 Bromonaphthalene 2 Carbonitrile

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is critical for understanding the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

DFT calculations on monosubstituted naphthalenes reveal that the nature and position of the substituent significantly influence the HOMO-LUMO energy gap. researchgate.net For instance, electron-donating groups like -NH2 tend to decrease the energy gap, making the molecule more reactive, while electron-withdrawing groups can have a more complex influence depending on their position. researchgate.net Given that both the bromo and cyano groups are electron-withdrawing, their combined effect on the naphthalene (B1677914) ring in 5-Bromonaphthalene-2-carbonitrile would likely lead to a distinct electronic profile compared to singly substituted naphthalenes. The cyano group, being a strong electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels. The bromine atom, also electron-withdrawing but with a larger size and different polarizability, will further modulate the electronic landscape.

Table 1: Calculated Electronic Properties of Monosubstituted Naphthalenes (B3LYP-D3/6-311++G(d,p))

| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -H | -6.32 | -1.57 | 4.75 |

| 1-Methylnaphthalene | -CH3 | -6.04 | -1.50 | 4.54 |

| 1-Naphthoic acid | -COOH | -6.74 | -2.59 | 4.15 |

| 1-Aminonaphthalene | -NH2 | -5.43 | -1.29 | 4.14 |

| 1-Bromonaphthalene | -Br | -6.45 | -1.82 | 4.63 |

Data inferred from a computational study on monosubstituted naphthalenes. researchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, a plausible route involves the cyanation of a bromonaphthalene precursor.

A computational study on the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) provides insights into a potential mechanism. rsc.org This type of reaction often proceeds through radical intermediates. In the case of this compound synthesis, a reaction could be initiated by a radical initiator that abstracts a hydrogen atom from a methyl group, which then participates in the formation of a cyanomethyl radical. rsc.org This radical could then react with the bromonaphthalene moiety.

DFT calculations can map out the potential energy surface of such a reaction, identifying the most energetically favorable pathway. This includes the characterization of intermediates and transition states, which are crucial for understanding the reaction kinetics. For instance, the activation energy for the addition of the cyanomethyl radical to the naphthalene ring and the subsequent elimination of a bromine atom could be calculated.

Structure-Activity Relationship (SAR) Studies Through Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. ijpsonline.com Computational chemistry plays a vital role in SAR by calculating molecular descriptors that quantify various aspects of a molecule's structure and properties. These descriptors can then be used to build predictive models of biological activity.

For this compound, key descriptors would likely include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges, dipole moment), and steric features (e.g., molecular volume, surface area). A QSAR (Quantitative Structure-Activity Relationship) study on substituted naphthols as 5-lipoxygenase inhibitors highlighted the importance of thermodynamic and electronic descriptors in determining biological activity. ijpsonline.com

Table 2: Examples of Descriptors Used in QSAR Studies of Naphthalene Derivatives

| Descriptor Class | Example Descriptors | Relevance |

| Thermodynamic | Desolvation free energy (water, octanol) | Relates to how the compound partitions between aqueous and lipid environments. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influences interactions with polar residues in a biological target. |

| Steric/Topological | Molecular weight, Molar refractivity, Surface area, Shape indices | Describes the size and shape of the molecule, which is crucial for fitting into a binding site. |

| Hydrophobicity | LogP | A measure of a compound's lipophilicity, affecting membrane permeability and binding. |

This table is a generalized representation based on common QSAR practices and a study on substituted naphthols. ijpsonline.com

By analyzing how these descriptors change with variations in the substitution pattern of the naphthalene core, researchers can infer which structural features are critical for a desired biological effect. For this compound, the positions and electronic nature of the bromo and cyano groups would be the primary variables in an SAR analysis.

Molecular Docking and Dynamics Simulations in Bioactive Systems

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule with a biological macromolecule, such as a protein or enzyme. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking would involve placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. ajgreenchem.com The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, can be visualized and analyzed. For this compound, the nitrile group could potentially act as a hydrogen bond acceptor, while the naphthalene ring system could engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex over time. An MD simulation would track the movements of all atoms in the system, revealing the stability of the binding pose predicted by docking and providing insights into conformational changes in both the ligand and the protein upon binding. researchgate.net For instance, an MD simulation could show how water molecules in the binding site are displaced upon the binding of this compound and how the flexibility of certain protein loops might accommodate the ligand.

Table 3: Representative Molecular Docking Scores of Naphthalene Derivatives with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interactions |

| Naphthalene Derivative 1 | -8.8 | Hydrogen bond with Serine, Pi-pi stacking with Tyrosine |

| Naphthalene Derivative 2 | -7.5 | Hydrophobic interactions with Leucine and Valine |

| Naphthalene Derivative 3 | -6.1 | Hydrogen bond with Serine, Pi-pi stacking with Tyrosine |

This table presents hypothetical data based on a molecular docking study of naphthalene-chalcone derivatives to illustrate the type of information obtained from such studies. ajgreenchem.com

These computational approaches, while not replacing experimental validation, are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery of new bioactive molecules.

Future Perspectives and Emerging Research Avenues for 5 Bromonaphthalene 2 Carbonitrile

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the production of 5-Bromonaphthalene-2-carbonitrile is no exception. dntb.gov.uanih.gov Future research will likely focus on replacing traditional, often harsh, synthetic methods with more sustainable alternatives.

One of the most promising green approaches is the use of microwave-assisted synthesis . researchgate.netorganic-chemistry.orgmdpi.com This technique has been shown to significantly reduce reaction times, increase yields, and often allows for solvent-free conditions, thereby minimizing waste. nih.gov For the synthesis of aromatic nitriles from aryl bromides, microwave-assisted cyanation reactions have proven to be highly efficient. researchgate.netorganic-chemistry.org The application of microwave heating to the Rosenmund-von Braun reaction, which utilizes a copper cyanide reagent, has been demonstrated to dramatically shorten reaction times from hours to minutes. researchgate.netorganic-chemistry.org

Another key area of development is the use of palladium-catalyzed cyanation reactions . rsc.orgnih.govrsc.org These methods offer high efficiency and functional group tolerance under milder conditions than traditional methods. nih.gov Research is ongoing to develop robust and scalable palladium-catalyzed cyanation processes that utilize less toxic cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), and can be performed in aqueous media. organic-chemistry.orgrsc.org The development of heterogeneous catalysts, where the palladium is supported on a solid matrix, is also a significant step towards greener processes, as it allows for easy recovery and recycling of the expensive metal catalyst. rsc.org

The following table summarizes some green chemistry approaches applicable to the synthesis of aryl nitriles, which could be adapted for this compound.

| Method | Key Advantages | Relevant Findings |

| Microwave-Assisted Cyanation | Rapid reaction times, higher yields, potential for solvent-free conditions. nih.govresearchgate.netorganic-chemistry.org | Reduces reaction times for cyanation of aryl bromides from hours to minutes. researchgate.netorganic-chemistry.org |

| Palladium-Catalyzed Cyanation | High efficiency, broad substrate scope, milder reaction conditions. rsc.orgnih.govnih.gov | Can be performed in aqueous media with less toxic cyanide sources like K4[Fe(CN)6]. organic-chemistry.orgrsc.org |

| Heterogeneous Catalysis | Easy catalyst recovery and recycling, reduced metal contamination of products. | Palladium nanoparticles on supports like zinc oxide or zeolites show good catalytic activity. rsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of both a bromo and a cyano group on the naphthalene (B1677914) scaffold of this compound opens up a wide array of possibilities for novel chemical transformations. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can undergo a range of functional group interconversions. researchgate.netwikipedia.org

Future research is expected to explore the selective functionalization of the different positions on the naphthalene ring. The development of new regioselective C-H activation methods will be crucial in this regard, allowing for the introduction of new functional groups at specific sites on the molecule. anr.frnih.gov The carbonyl group of a derivative, 5-Bromonaphthalene-2-carbaldehyde, could be used as a directing group to guide functionalization to the peri position of the naphthalene core, a challenging but potentially rewarding transformation for the synthesis of complex natural products. anr.fr

The interplay between the electron-withdrawing nitrile group and the bromo substituent will likely lead to unique reactivity patterns. For instance, the electronic nature of the nitrile group can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. Further investigations into these electronic effects will enable more precise control over reaction outcomes.

Moreover, the potential for "unprecedented transformations" lies in the development of cascade reactions or one-pot procedures where multiple bonds are formed in a single operation, leading to the rapid construction of complex molecular architectures from this relatively simple starting material.

Integration into Advanced Supramolecular Assemblies

The rigid and planar structure of the naphthalene core makes this compound and its derivatives attractive building blocks for the construction of advanced supramolecular assemblies. researchgate.netnih.govacs.org These ordered structures, held together by non-covalent interactions, have potential applications in areas such as materials science and molecular recognition.

A key area of emerging research is the use of naphthalene-based linkers in the synthesis of Metal-Organic Frameworks (MOFs) . researchgate.netbohrium.com MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. By derivatizing this compound into dicarboxylic acids or other suitable linkers, it can be incorporated into the structure of MOFs. The specific geometry and electronic properties of the naphthalene unit can be used to tune the pore size, shape, and functionality of the resulting MOF. researchgate.net

Furthermore, naphthalene diimides, which can be synthesized from derivatives of this compound, are known to form a variety of supramolecular structures, including nanotubes and foldamers, through π-stacking and hydrogen bonding interactions. rsc.org These structures are of interest for their electronic and photophysical properties.

Challenges and Opportunities in Scale-Up and Industrial Applications

While laboratory-scale synthesis of this compound and its derivatives is well-established, the transition to large-scale industrial production presents several challenges and opportunities. A major hurdle in the scale-up of palladium-catalyzed cyanation reactions has been the robustness and reproducibility of the process. researchgate.net Catalyst deactivation by cyanide ions can be a significant issue, leading to inconsistent yields and product quality. nih.gov

Future research will need to focus on developing more robust and industrially viable catalytic systems. This includes the development of air- and moisture-stable catalysts that can be used at low loadings and are easily separated from the product stream. The use of less toxic and easier to handle cyanide sources is also a critical consideration for industrial applications.

Despite these challenges, the increasing demand for naphthalene derivatives in various sectors, including pharmaceuticals, agrochemicals, and materials science, presents a significant opportunity for the industrial production of this compound. nih.gov The development of cost-effective and sustainable manufacturing processes will be key to unlocking its full commercial potential.

Potential for Derivatization in Nanomaterials Science

The unique photophysical and electronic properties of the naphthalene ring system make this compound a promising precursor for the development of novel nanomaterials. ossila.com Derivatization of this compound can lead to the creation of functional molecules for applications in organic electronics and nanotechnology. ossila.com

One exciting avenue of research is the synthesis of functional polymers . nih.gov By converting the bromo and/or cyano groups into polymerizable functionalities, this compound can be used as a monomer to create polymers with tailored electronic and optical properties. These polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ossila.com

Another area of interest is the development of quantum dots (QDs) . nih.govnih.govyoutube.comyoutube.com While not directly synthesized from this compound, this compound can serve as a precursor for the organic ligands that cap the surface of QDs. These ligands play a crucial role in determining the stability, solubility, and electronic properties of the QDs. nih.gov The ability to introduce specific functional groups onto the naphthalene core could allow for the precise tuning of the QD surface chemistry for specific applications, such as in bioimaging and sensing. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromonaphthalene-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of naphthalene derivatives at the 5-position, followed by cyanation at the 2-position using metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann reactions). Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ or CuI). Optimization can be guided by real-time monitoring via TLC or HPLC to track intermediate formation and minimize byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for bromine/cyano groups).

- LC-MS : Assess purity (>95%) and molecular ion consistency (M+ at m/z 232–234 for Br isotopes).

- Elemental Analysis : Verify C, H, N, Br ratios within ±0.3% of theoretical values. Cross-reference with databases like NIST or ECHA for spectral matching .

Q. What solvents and storage conditions are optimal for handling this compound?

- Methodological Answer : Use aprotic solvents (e.g., DCM, acetonitrile) to prevent hydrolysis of the nitrile group. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to avoid photodegradation. Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) to assess decomposition thresholds .

Advanced Research Questions

Q. How do electronic effects of the bromine and cyano groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile group activates the 2-position for nucleophilic substitution, while bromine at the 5-position directs electrophilic attacks. DFT calculations (e.g., Gaussian09) can map charge distribution and predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., 5-Cl or 5-I derivatives) under identical conditions to isolate electronic contributions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated reactions involving this compound?

- Methodological Answer : Discrepancies often arise from ligand-catalyst mismatches or trace moisture. Systematically test ligands (e.g., bipyridine vs. phosphines) and pre-dry solvents over molecular sieves. Use kinetic studies (e.g., Arrhenius plots) to differentiate between steric and electronic bottlenecks. Reproduce conflicting protocols with controlled impurity spikes (e.g., H₂O or O₂) to identify sensitivity factors .

Q. Can continuous flow reactors improve scalability and yield for derivatives of this compound?

- Methodological Answer : Yes. Flow systems enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Design a microreactor with residence time <5 minutes, high-pressure tubing (PFA), and inline IR monitoring. Compare batch vs. flow outcomes for key metrics (e.g., space-time yield, E-factor). Pilot-scale trials (1–10 g/hr) can validate robustness .

Q. How does this compound perform as a building block in materials science (e.g., OLEDs or MOFs)?

- Methodological Answer : Its rigid aromatic core and polarizable Br/CN groups enable π-stacking in emissive layers or coordination in metal-organic frameworks. Characterize via:

- Cyclic Voltammetry : Determine HOMO/LUMO levels for OLED compatibility.

- SC-XRD : Resolve crystal packing and ligand-metal binding modes.

Benchmark against non-brominated analogs to quantify halogen-enhanced properties .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data across sources?

- Methodological Answer : Cross-validate using high-purity standards from authoritative suppliers (e.g., ECHA or NIST). Perform DSC for precise melting point analysis (±0.5°C). For spectral mismatches, re-run under identical instrumentation settings (e.g., 500 MHz NMR, CDCl₃) and consult collaborative databases like PubChem or ChemSpider .

Safety & Best Practices

Q. What are critical safety protocols for handling brominated nitriles?

- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact due to potential cyanide release under acidic conditions. Test waste streams for Br⁻ and CN⁻ ions (e.g., ion chromatography) before disposal. Emergency protocols should include NaHCO₃ rinses for spills and immediate medical review for exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.